N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
Descripción
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-16-7-8-17(2)21(15-16)24-27-28-25(33-24)26-23(30)19-9-11-20(12-10-19)34(31,32)29-14-13-18-5-3-4-6-22(18)29/h3-12,15H,13-14H2,1-2H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUDESYSIIHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological activity, and potential applications based on various research findings.
Synthesis
The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step reactions that require precise control over reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed for large-scale production.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole compounds demonstrate effective fungicidal activity against various fungal strains. In one study, specific derivatives exhibited inhibition rates ranging from 55.6% to 77.8% against Pyricularia oryae at concentrations of 50 mg/L .
Insecticidal Activity
The compound's structural features suggest potential insecticidal properties. Preliminary bioassays have indicated that similar oxadiazole derivatives exhibit good larvicidal activities against mosquito larvae and other pests at concentrations as low as 10 mg/L . The effectiveness of these compounds highlights their potential as environmentally friendly pest control agents.
Cytotoxicity and Antitumor Activity
There is emerging evidence suggesting that oxadiazole derivatives may possess cytotoxic effects against cancer cell lines. For example, some studies have reported IC50 values indicating significant cytotoxicity against various cancer types, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Case Studies
- Insecticidal Activity : A series of oxadiazole derivatives were tested against Mythimna separate, showing up to 70% lethality at a concentration of 500 mg/L. This suggests strong potential for agricultural applications in pest management .
- Fungicidal Activity : Compounds related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide demonstrated significant inhibitory effects against Botrytis cinerea, with a notable inhibition rate exceeding 90% compared to standard fungicides .
Summary of Biological Activities
| Activity Type | Target Organism | Inhibition Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| Fungicidal | Pyricularia oryae | 77.8 | 50 |
| Insecticidal | Mythimna separate | 70 | 500 |
| Cytotoxic | Various cancer cell lines | Significant cytotoxicity | Varies |
Comparación Con Compuestos Similares
Antifungal Activity
- LMM5 and LMM11 : These oxadiazoles inhibit Candida albicans thioredoxin reductase (Trr1), with MIC values comparable to fluconazole. The benzyl(methyl)sulfamoyl group in LMM5 is critical for enzyme interaction .
- VNI Derivatives : Target fungal sterol 14α-demethylase (CYP51), with dichlorophenyl and imidazole groups driving potency. The target compound’s dimethylphenyl and indoline sulfonyl may offer alternative steric or electronic effects for CYP51 inhibition .
Anticancer Activity
- HDAC Inhibitors: Oxadiazoles bearing naphthalenyl or amino acid side chains (e.g., 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propanamide) inhibit histone deacetylases (HDACs), showing IC50 values <10 µM in breast cancer cells. The indoline sulfonyl group in the target compound could modulate HDAC isoform selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
